Tetratin triphosphide
Description
Tetratin triphosphide (Sn₄P₃), also known as tin triphosphide, is a semiconductor material with the chemical formula P₃Sn₄ (Sn₄P₃) and a molecular weight of 567.76 g/mol. It is a black crystalline solid with a density of 5.181 g/cm³ and decomposes below 480°C . Synthesized via high-temperature reactions between tin and phosphorus under inert conditions, Sn₄P₃ is used in thermoelectrics, batteries, and electronic devices due to its semiconducting properties.
Properties
CAS No. |
12286-33-8 |
|---|---|
Molecular Formula |
P3Sn4- |
Molecular Weight |
567.761 |
IUPAC Name |
phosphorus(3-);tin(2+) |
InChI |
InChI=1S/3P.4Sn/q3*-3;4*+2 |
InChI Key |
QOZWYPLTNWIZAB-UHFFFAOYSA-N |
SMILES |
[P-3].[P-3].[P-3].[Sn+2].[Sn+2].[Sn+2].[Sn+2] |
Synonyms |
tetratin triphosphide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Triphosphide Compounds
Triphosphides with the general formula XP₃ (X = Group IIIA, IVA, or VA elements) exhibit diverse electronic and thermoelectric properties. Below, Sn₄P₃ is compared to arsenic triphosphide (AsP₃), indium triphosphide (InP₃), and bismuth triphosphide (BiP₃).
2.1 Structural and Electronic Properties
- Sn₄P₃: Lacks detailed bandgap data but is structurally distinct from monolayer triphosphides like AsP₃ and InP₃.
- AsP₃ : Exhibits a high Seebeck coefficient (2,860 µV/K at 300 K) due to steep density of states near the Fermi level .
- InP₃ : Shows quasi-direct bandgaps and anisotropic thermal/electrical transport .
2.2 Thermoelectric Performance
| Compound | Thermal Conductivity (κ, W/m·K) | Seebeck Coefficient (S, µV/K) | ZT (Max) | Temperature (K) | Doping Type |
|---|---|---|---|---|---|
| Sn₄P₃ | Not reported | Not reported | ~0.5* | Not specified | Not specified |
| AsP₃ | 0.36 (armchair), 0.55 (zigzag) | 2,860 (p-type) | 3.36 | 500 | p-type |
| InP₃ | ~0.63 | ~450 (p-type) | 2.06 | 300 | p-type |
| BiP₃ | Not reported | Not reported | Not reported | — | — |
*Inferred from bulk AsP₃ comparisons .
- AsP₃: Achieves record ZT values (3.36 at 500 K) due to ultralow κ and high S, driven by strong phonon-phonon scattering and flat electronic bands .
- InP₃ : Moderate ZT (2.06 at 300 K) attributed to low κ and anisotropic power factors .
- Sn₄P₃: Likely inferior to AsP₃/InP₃ in thermoelectrics but used in niche applications like battery anodes .
Key Research Findings
- Dimensionality Effects: Monolayer triphosphides (e.g., AsP₃, InP₃) outperform bulk materials due to quantum confinement and reduced κ .
- Phonon Scattering: AsP₃’s ultralow κ (0.36 W/m·K) stems from low phonon group velocities (~1.91 km/s) and high Grüneisen parameters (|γ| ≈ 16.17), enhancing phonon-phonon scattering .
- Carrier Mobility : Sn₄P₃’s carrier mobility is uncharacterized, but InP₃ and AsP₃ show p-type dominance due to higher hole mobility .
Q & A
Basic Research: What experimental methodologies are recommended for synthesizing Tetratin triphosphide with high purity?
Answer:
Synthesis of this compound requires precise control of stoichiometric ratios (e.g., Tin:Phosphorus) and reaction conditions (temperature, pressure, and inert atmosphere). A two-step approach is often employed:
- Step 1: Pre-react tin and phosphorus precursors (e.g., tin chloride and red phosphorus) in a sealed ampoule under vacuum at 300–500°C for 24–48 hours.
- Step 2: Anneal the product at higher temperatures (600–800°C) to enhance crystallinity.
Purity is validated via inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition and X-ray diffraction (XRD) to confirm phase purity . Contamination risks (e.g., oxide formation) are mitigated using glovebox techniques and argon purging .
Basic Research: How can researchers characterize the structural and electronic properties of this compound?
Answer:
A multi-technique approach is critical:
- Structural Analysis: Use XRD for crystal symmetry and Raman spectroscopy to identify vibrational modes of Tin-Phosphorus bonds.
- Electronic Properties: Conduct UV-Vis-NIR spectroscopy to determine bandgap energy and Hall effect measurements for carrier mobility.
- Surface Morphology: Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution.
Discrepancies between XRD and spectroscopic data (e.g., unexpected bandgap values) may arise from defects or non-stoichiometric phases, requiring iterative synthesis optimization .
Advanced Research: What computational frameworks are suitable for modeling the electronic structure of this compound?
Answer:
Density functional theory (DFT) with Generalized Gradient Approximation (GGA) is widely used to predict electronic properties. Key steps include:
- Geometry Optimization: Use the Perdew-Burke-Ernzerhof (PBE) functional to minimize energy states .
- Band Structure Calculation: Apply hybrid functionals (e.g., HSE06) for improved accuracy in bandgap estimation.
- Defect Analysis: Simulate vacancy or interstitial defects to correlate with experimental conductivity data.
Limitations of GGA (e.g., underestimation of bandgaps) necessitate cross-validation with experimental UV-Vis spectra .
Advanced Research: How can researchers address contradictions in reported thermodynamic stability data for this compound?
Answer:
Conflicting stability data often stem from variations in synthesis routes or measurement techniques. A systematic approach involves:
- Controlled Replication: Synthesize batches using identical precursors and conditions across labs.
- Differential Scanning Calorimetry (DSC): Measure decomposition temperatures under inert vs. oxidative atmospheres.
- Phase Diagram Mapping: Compare experimental results with computational phase diagrams generated via CALPHAD (CALculation of PHAse Diagrams) software.
Discrepancies may highlight metastable phases or kinetic barriers, requiring in-situ XRD during thermal cycling .
Advanced Research: What strategies are effective for extrapolating toxicological data from related phosphides to this compound?
Answer:
For novel compounds like this compound, toxicological assessments leverage data from structurally similar compounds (e.g., tin phosphides or arsenic triphosphide):
- Read-Across Methodology: Identify analogs with established toxicity profiles (e.g., LD50, carcinogenicity) and adjust for differences in solubility/bioavailability.
- In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity.
- In Vitro Testing: Conduct cell viability assays (e.g., MTT assay on human lung epithelial cells) to validate predictions.
Ethical and regulatory constraints require justification via literature reviews on compound classes (e.g., organophosphates) .
Methodological Challenge: How to design experiments evaluating the thermal stability of this compound under operational conditions?
Answer:
Design a factorial experiment varying:
- Temperature Ranges: 25°C (ambient) to 800°C (decomposition).
- Environmental Conditions: Dry air, humid air, and vacuum.
- Time Intervals: 1–100 hours.
Characterize post-thermal treatment samples using: - Thermogravimetric Analysis (TGA) for mass loss.
- X-ray Photoelectron Spectroscopy (XPS) to detect surface oxidation.
- Transmission Electron Microscopy (TEM) for grain boundary degradation.
Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .
Data Interpretation: How should researchers reconcile conflicting catalytic activity reports for this compound in hydrogen evolution reactions?
Answer:
Contradictions may arise from differences in:
- Surface Area: Compare BET surface area measurements across studies.
- Electrolyte pH: Activity peaks at specific pH levels; normalize data to standard conditions (e.g., pH 7).
- Electrode Preparation: Standardize ink formulations (e.g., Nafion binder ratios).
A meta-analysis of published datasets, supplemented by controlled reproducibility studies, can isolate variables affecting catalytic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
